molecular formula C21H19N3O3S2 B250947 N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide

N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide

Cat. No. B250947
M. Wt: 425.5 g/mol
InChI Key: YKCMZGFJFHAMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as thioamides and has been studied for its potential use in cancer treatment and other medical applications.

Mechanism of Action

The mechanism of action of N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It may also work by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide in lab experiments is its potential as a cancer treatment. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could make it useful for studying these processes. One limitation of using this compound in lab experiments is its relatively low yield in the synthesis process. This could make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide. One direction is to further investigate its potential as a cancer treatment. This could involve studying its effectiveness in animal models or in clinical trials. Another direction is to study its anti-inflammatory and antioxidant properties in more detail. Additionally, it could be studied for its potential use in treating neurodegenerative diseases. Finally, further research could be done to optimize the synthesis method and increase the yield of the compound.

Synthesis Methods

The synthesis of N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide involves several steps. The starting material is 2-methoxy-3-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-aminobenzenethiol to form the thioamide intermediate. Finally, this intermediate is reacted with 4-aminobenzoyl chloride to form the desired product. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. Other potential applications for this compound include its use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[(2-methoxy-3-methylbenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H19N3O3S2/c1-13-5-3-6-16(18(13)27-2)19(25)24-21(28)23-15-10-8-14(9-11-15)22-20(26)17-7-4-12-29-17/h3-12H,1-2H3,(H,22,26)(H2,23,24,25,28)

InChI Key

YKCMZGFJFHAMFZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)OC

Origin of Product

United States

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